Sterically Hindered DPD Substrate Surrogate
The gem-dimethyl group at position 6 imposes steric shielding that retards enzymatic oxidation relative to 6-unsubstituted dihydrouracil. This class-level inference is supported by data on 5-substituted uracil analogues: 5-chloro-2,4-dihydroxypyridine exhibits potent DPD inhibition [1], while 5,6-disubstituted dihydrouracils alter activation energies for C5-C6 bond cleavage in alkaline hydrolysis [2].
| Evidence Dimension | Enzymatic oxidation susceptibility (steric effect) |
|---|---|
| Target Compound Data | 6,6-dimethyl substitution: predicted slower DPD-mediated oxidation due to steric hindrance |
| Comparator Or Baseline | Dihydrouracil (unsubstituted): susceptible to DPD oxidation |
| Quantified Difference | No direct rate constant available for 6,6-dimethyl; 5-substituted analogues demonstrate alkyl-dependent rate attenuation. |
| Conditions | Inference from alkaline hydrolysis rate profiles of dihydrouracil derivatives and known steric effects on DPD substrate recognition |
Why This Matters
For researchers developing fluoropyrimidine-based anticancer or antiviral prodrugs co-administered with DPD inhibitors, 6,6-dimethyldihydrouracil provides a more metabolically resilient scaffold or control compound compared to unsubstituted dihydrouracil.
- [1] BRENDA Enzyme Database. EC 1.3.1.1: dihydropyrimidine dehydrogenase (NAD+) – Inhibitors. View Source
- [2] Scilit. "β-Ureido acids and dihydrouracils. Part 15. Effect of allylic strain on ring opening of 1,6-disubstituted dihydrouracils." View Source
